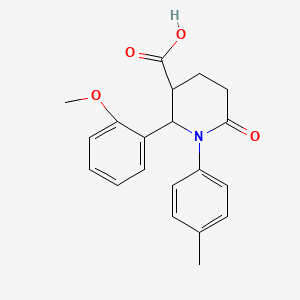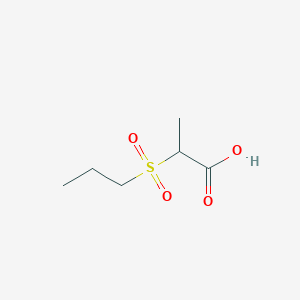
2-(Propane-1-sulfonyl)propanoic acid
描述
2-(Propane-1-sulfonyl)propanoic acid is an organic compound characterized by the presence of a sulfonyl group attached to a propane chain, which is further connected to a propanoic acid moiety. This compound is notable for its unique structural features, which confer specific chemical properties and reactivity patterns. It is used in various scientific and industrial applications due to its ability to participate in diverse chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
-
Sulfonylation of Propanoic Acid
Starting Materials: Propanoic acid, propane-1-sulfonyl chloride.
Reaction Conditions: The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Propanoic acid is reacted with propane-1-sulfonyl chloride under anhydrous conditions. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
-
Alternative Synthesis via Sulfonylation of Propane
Starting Materials: Propane, sulfur trioxide, and propanoic acid.
Reaction Conditions: This method involves the sulfonation of propane using sulfur trioxide, followed by the reaction with propanoic acid.
Procedure: Propane is first sulfonated to form propane-1-sulfonic acid, which is then esterified with propanoic acid under acidic conditions to yield 2-(propane-1-sulfonyl)propanoic acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of sulfonic acids or sulfonates, depending on the reaction conditions.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are performed under anhydrous conditions to prevent hydrolysis of the reducing agent.
Products: Reduction can yield alcohols or thiols, depending on the extent of reduction.
-
Substitution
Reagents: Nucleophiles such as amines, alcohols, or thiols.
Conditions: Typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Products: Substitution reactions can produce a variety of derivatives, including sulfonamides, sulfonate esters, and thioethers.
科学研究应用
Chemistry
2-(Propane-1-sulfonyl)propanoic acid is used as a building block in organic synthesis. Its sulfonyl group is a versatile functional group that can be transformed into various derivatives, making it valuable in the synthesis of complex molecules.
Biology
In biological research, this compound is used to study enzyme inhibition and protein modification. The sulfonyl group can form covalent bonds with amino acid residues, allowing researchers to investigate protein function and interactions.
Medicine
The compound has potential applications in drug development, particularly as a precursor for sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar activity.
Industry
In industrial applications, this compound is used as an intermediate in the production of surfactants, detergents, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable component in manufacturing processes.
作用机制
The mechanism of action of 2-(propane-1-sulfonyl)propanoic acid involves its ability to interact with nucleophiles and electrophiles. The sulfonyl group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
相似化合物的比较
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain.
Ethanesulfonic acid: Similar structure but with an ethane backbone instead of propane.
Butanesulfonic acid: Longer carbon chain compared to 2-(propane-1-sulfonyl)propanoic acid.
Uniqueness
This compound is unique due to its specific combination of a sulfonyl group and a propanoic acid moiety. This structure provides distinct reactivity patterns and makes it suitable for a wide range of applications in synthesis, research, and industry.
属性
IUPAC Name |
2-propylsulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-3-4-11(9,10)5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNYYZAKYTZNIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


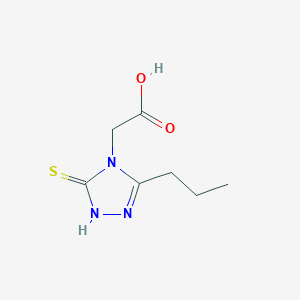
![2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B3387906.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3387923.png)
![1-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B3387924.png)
![3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B3387931.png)
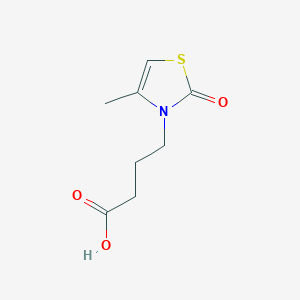
![2-{[2-(2-Chloroacetamido)phenyl]sulfanyl}acetamide](/img/structure/B3387950.png)
![1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B3387965.png)

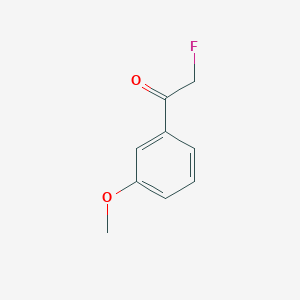
![2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid](/img/structure/B3387995.png)
![3-{2-[N-(2-fluorophenyl)acetamido]-1,3-thiazol-4-yl}prop-2-enoic acid](/img/structure/B3388009.png)
